molecular formula C17H20N2O3S2 B4236377 N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide

N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide

Cat. No.: B4236377
M. Wt: 364.5 g/mol
InChI Key: QTOZURXXOTWZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentyl group, a thienylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the thienylsulfonyl chloride: This is achieved by reacting thiophene with chlorosulfonic acid under controlled conditions.

    Amination: The thienylsulfonyl chloride is then reacted with methylamine to form the thienylsulfonylmethylamine intermediate.

    Coupling with benzamide: The intermediate is then coupled with N-cyclopentylbenzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized sulfonyl derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The thienylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide
  • N-cyclopentyl-4-methylbenzenesulfonamide

Uniqueness

N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, while the thienylsulfonyl and benzamide moieties offer specific binding interactions with molecular targets.

Properties

IUPAC Name

N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-19(24(21,22)16-7-4-12-23-16)15-10-8-13(9-11-15)17(20)18-14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOZURXXOTWZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.